molecular formula C15H17ClN2O2S B6625666 N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide

カタログ番号 B6625666
分子量: 324.8 g/mol
InChIキー: LGVZSGRZYRXWOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. BTK is a crucial mediator of B-cell activation and proliferation, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for B-cell malignancies.

作用機序

TAK-659 binds to the ATP-binding site of N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide and inhibits its kinase activity. This results in downstream inhibition of the B-cell receptor signaling pathway, including the activation of phospholipase Cγ2, calcium mobilization, and NF-κB activation. This ultimately leads to decreased proliferation and survival of B-cell malignancy cells.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide activity in B-cell malignancy cells, with minimal effects on other kinases. This specificity may reduce the potential for off-target effects and toxicity. TAK-659 has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B-cell malignancies that involve the central nervous system.

実験室実験の利点と制限

One advantage of TAK-659 is its specificity for N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide, which allows for selective targeting of B-cell malignancy cells. However, this specificity may also limit its effectiveness in patients with B-cell malignancies that do not rely solely on N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide signaling. Another limitation is the potential for acquired resistance to TAK-659, which has been observed in preclinical studies. This may require combination therapy with other agents to overcome resistance.

将来の方向性

For research on TAK-659 include:
1. Clinical evaluation of TAK-659 in combination with other agents, such as anti-CD20 antibodies or inhibitors of other signaling pathways.
2. Identification of biomarkers that predict response to TAK-659, which may help to select patients who are most likely to benefit from the therapy.
3. Development of strategies to overcome acquired resistance to TAK-659, such as combination therapy or development of second-generation N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide inhibitors.
4. Evaluation of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully evaluate its potential as a therapy for these diseases.

合成法

The synthesis of TAK-659 involves several steps, starting from the commercially available 2-methoxy-5-nitrobenzoic acid. The nitro group is first reduced to an amino group, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then coupled with 3-chlorothiophene-2-carboxylic acid and deprotected to yield the intermediate compound. The final step involves coupling of the intermediate compound with 2-methoxy-5-(methylamino)methylphenylacetic acid to yield TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancy cells. In vivo studies have demonstrated that TAK-659 reduces tumor growth and prolongs survival in mouse models of CLL and NHL.

特性

IUPAC Name

N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10(19)18-13-7-11(3-4-14(13)20-2)8-17-9-15-12(16)5-6-21-15/h3-7,17H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVZSGRZYRXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CNCC2=C(C=CS2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。